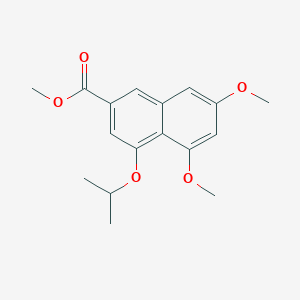

2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, methyl ester

Description

The compound 2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, methyl ester (hereafter referred to as the "target compound") is a naphthalene derivative with a methyl ester group at the carboxylic acid position and three substituents:

- 5-Methoxy (–OCH₃)

- 7-Methoxy (–OCH₃)

- 4-(1-Methylethoxy) (isopropoxy, –OCH(CH₃)₂).

These substituents significantly influence its physicochemical properties, such as solubility, lipophilicity, and reactivity.

Properties

Molecular Formula |

C17H20O5 |

|---|---|

Molecular Weight |

304.34 g/mol |

IUPAC Name |

methyl 5,7-dimethoxy-4-propan-2-yloxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C17H20O5/c1-10(2)22-15-8-12(17(18)21-5)6-11-7-13(19-3)9-14(20-4)16(11)15/h6-10H,1-5H3 |

InChI Key |

ASAKKZJJKISNTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C2C(=CC(=C1)C(=O)OC)C=C(C=C2OC)OC |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis of the titled compound typically involves:

- Construction of the naphthalene core with specific hydroxyl and methoxy substitutions.

- Introduction of the 1-methylethoxy substituent at the 4-position.

- Formation of the carboxylic acid moiety at the 2-position.

- Final esterification to yield the methyl ester.

These steps require careful control of reaction conditions to achieve regioselectivity and high yield.

Preparation from Substituted Benzaldehyde via Stobbe Condensation

One of the key methods reported for related naphthoic acid derivatives is the Stobbe tetralone carboxylic acid synthesis , which can be adapted for this compound. According to Lehrer and Stevenson (1974), the synthesis starts from 4-hydroxy-3,5-dimethoxybenzaldehyde , which undergoes a Stobbe condensation to form the naphthalenecarboxylic acid skeleton with hydroxyl and methoxy groups at the desired positions.

- Reaction Conditions : The condensation involves treatment with succinic anhydride derivatives under basic conditions, followed by cyclization to yield the naphthoic acid intermediate.

- Advantages : This method allows for the introduction of hydroxyl and methoxy groups in a controlled manner.

- Limitations : The 1-methylethoxy group at the 4-position requires further etherification steps post-cyclization.

Alkylation and Etherification to Introduce the 1-Methylethoxy Group

The 1-methylethoxy substituent (isopropoxy group) is typically introduced by alkylation of the hydroxyl group at the 4-position of the naphthalene ring.

- Method : Treatment of the hydroxy-substituted intermediate with isopropyl halides (e.g., isopropyl bromide) or isopropyl alcohol in the presence of acid or base catalysts.

- Catalysts : Commonly used bases include potassium carbonate or sodium hydride; acids such as sulfuric acid or Lewis acids may also be employed.

- Conditions : Reflux in polar aprotic solvents like acetone or DMF for several hours.

- Outcome : Formation of the 4-(1-methylethoxy) ether with high regioselectivity.

Esterification to Methyl Ester

The carboxylic acid group at the 2-position is converted to the methyl ester by standard esterification methods:

- Fischer Esterification : Treatment of the acid with methanol in the presence of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux.

- Alternative Methods : Use of diazomethane or methyl iodide with base can also achieve methylation.

- Yields : Typically high (above 80%) when conditions are optimized.

Reaction Conditions and Optimization

| Step | Reagents & Catalysts | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Stobbe condensation | 4-hydroxy-3,5-dimethoxybenzaldehyde, succinic anhydride, base | 50-80 | 12-18 | 60-75 | Formation of naphthoic acid core |

| Etherification (1-methylethoxy) | Isopropyl bromide, K2CO3, acetone | Reflux (56) | 6-12 | 70-85 | Selective alkylation of 4-hydroxy group |

| Esterification (methyl ester) | Methanol, H2SO4 | Reflux (65) | 4-8 | 80-90 | Fischer esterification |

| Carbonylation (alternative) | 1-chloronaphthalene, Co2(CO)8, CO gas | 130 | 4-12 | 75-90 | Metal-catalyzed carboxylation of halogenated naphthalene |

Purification and Characterization

- Purification : Typically by recrystallization from suitable solvents (e.g., methanol, ethanol) or chromatographic techniques.

- Characterization : Confirmed by NMR, IR spectroscopy, and mass spectrometry. The presence of methoxy and methylethoxy groups can be verified by characteristic chemical shifts and IR bands.

Summary of Research Findings

- The Stobbe synthesis route from substituted benzaldehydes is a reliable method to construct the naphthalene core with hydroxyl and methoxy groups.

- Subsequent etherification introduces the 1-methylethoxy group selectively.

- Esterification completes the synthesis to the methyl ester form.

- Alternative metal-catalyzed carbonylation methods provide high yields of naphthalenecarboxylic acids and can be adapted for substituted derivatives.

- Reaction conditions such as temperature, catalyst loading, and reaction time critically influence yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: The methoxy and methylethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, methyl ester is utilized in various fields of scientific research:

Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

Biology: It is used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and drug development.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact pathways depend on the context of its application, such as in biological or chemical systems.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following compounds are structurally or functionally related to the target compound:

Key Differences and Implications

Substituent Effects on Lipophilicity :

- The target compound’s isopropoxy group (–OCH(CH₃)₂) and dimethoxy substituents increase its lipophilicity compared to simpler analogs like the unsubstituted methyl ester . This property may enhance solubility in organic solvents, making it suitable for pharmaceutical or synthetic applications.

- In contrast, CI 15850 derivatives contain polar sulfonate and azo groups, favoring aqueous solubility and use as colorants .

Hydroxy-substituted analogs (e.g., 4,5-dihydroxy-7-methoxy derivative) may exhibit hydrogen bonding, affecting crystallinity and solubility .

Regulatory and Safety Considerations :

- Unlike CI 15850 (regulated under cosmetic standards), the target compound’s lack of azo or sulfonate groups may exempt it from similar restrictions .

- Esters with nitro or halogen substituents (e.g., ) often face stricter safety evaluations, whereas methoxy/isopropoxy groups are generally regarded as low-risk .

Research Findings and Data Gaps

Physicochemical Properties

- Estimated Molecular Formula : C₁₇H₂₀O₅ (calculated based on substituents).

- Molar Mass : ~304.3 g/mol (higher than analogs due to isopropoxy and dimethoxy groups).

- Retention Behavior : Compared to the simpler methyl ester (retention time = 1.27 in ), the target compound’s bulkier substituents would likely increase retention in reversed-phase chromatography .

Limitations in Current Data

Biological Activity

2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, methyl ester (CAS No. 155822-02-9) is an organic compound characterized by its unique naphthalene structure and various substituents that enhance its biological activity. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

- Molecular Formula : C17H20O5

- Molecular Weight : 304.34 g/mol

- Canonical SMILES : CC(C)OC1=C2C(=CC(=C1)C(=O)OC)C=C(C=C2OC)OC

| Property | Value |

|---|---|

| Supplier | BOC Sciences |

| CAS Number | 155822-02-9 |

| Molecular Weight | 304.34 g/mol |

| Molecular Formula | C17H20O5 |

Biological Activity

Research indicates that 2-Naphthalenecarboxylic acid derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures to 2-naphthalenecarboxylic acid demonstrate significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. For example, compounds with naphthalene moieties have been associated with the inhibition of key signaling pathways involved in cancer progression.

Case Studies

-

Antimicrobial Studies :

- A study published in the Journal of Medicinal Chemistry reported that a series of naphthalene derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of methoxy groups was crucial for enhancing this activity.

-

Anticancer Research :

- In vitro studies on breast cancer cell lines demonstrated that methyl esters of naphthalene carboxylic acids could inhibit cell growth significantly. The mechanism was linked to the modulation of apoptosis-related proteins and cell cycle arrest at the G1 phase.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Friedel-Crafts Acylation : Introduction of the carboxylic acid group onto the naphthalene ring.

- Methoxylation : The addition of methoxy groups at specific positions on the naphthalene ring.

- Esterification : Conversion of the carboxylic acid to its methyl ester form using methanol and an acid catalyst.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Mechanism of Action : It is hypothesized that the compound interacts with cellular targets through hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor signaling pathways.

- Potential Applications : Given its biological properties, this compound shows promise for development as a therapeutic agent in treating infections and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.